molecular formula C10H7ClFNO B1446615 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1310141-83-3

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1446615
CAS No.: 1310141-83-3
M. Wt: 211.62 g/mol
InChI Key: XOHSKVDLYZDCED-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is used as a pharmaceutical intermediate and in the synthesis of indole phytoalexin cyclobrassinon .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to an indole ring .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They participate in multicomponent reactions (MCRs) to afford complex molecules .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . Its molecular weight is 211.62 . The IUPAC name is this compound .

Scientific Research Applications

Polymerization of Aldehydes

Research on the polymerization of substituted aldehydes, including those with haloaldehyde groups (e.g., fluorine, chlorine), highlights the potential of such compounds in creating polymers with unique properties. The study by Kubisa et al. (1980) delves into the polymerization mechanisms, thermodynamics, and resulting polymer characteristics, suggesting practical applications for these polymers in the future (Kubisa, Neeld, Starr, & Vogl, 1980).

Indole Synthesis

The synthesis of indoles, a fundamental component of many natural products and pharmaceuticals, has seen significant advancements. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, indicating the importance of such methodologies for the development of new chemical entities and highlighting the role of halogenated precursors in these syntheses (Taber & Tirunahari, 2011).

Fluorinated Compounds in Liquid Crystals

Hird (2007) reviews the impact of fluorine substitutions, like those in 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, on the properties of liquid crystals. These modifications significantly affect melting points, mesophase transitions, and optical properties, underscoring the potential for developing advanced materials with tailored characteristics (Hird, 2007).

Anticancer Agents Development

Knoevenagel condensation, a key reaction in synthesizing α, β‐unsaturated compounds, is essential for developing biologically active molecules, including potential anticancer agents. Tokala, Bora, and Shankaraiah (2022) highlight the role of such reactions in generating compounds with significant anticancer activity, demonstrating the potential of halogenated aldehydes in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Fluoroalkylation in Aqueous Media

Song et al. (2018) discuss the advancements in aqueous fluoroalkylation, highlighting the environmental and synthetic benefits of incorporating fluorinated groups into molecules. This review suggests the growing importance of methods that allow for the efficient and green introduction of fluorine-containing functionalities, relevant to the modification and application of compounds like this compound (Song, Han, Zhao, & Zhang, 2018).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions in the synthesis of biologically active structures using 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives.

Properties

IUPAC Name

2-chloro-5-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSKVDLYZDCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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